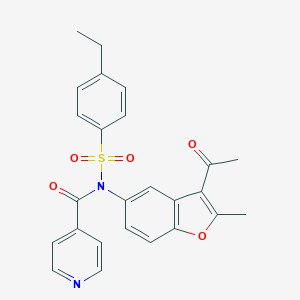
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Molecular Formula
- C : 24
- H : 24
- N : 2
- O : 4
- S : 1
Molecular Weight
- Approximately 420.52 g/mol
Structural Features
The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the isonicotinoyl group suggests potential interactions with nicotinic receptors or involvement in pathways related to neuroprotection and anti-tuberculosis activity.
Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase, which plays a role in various physiological processes, including respiration and acid-base balance.
- Modulation of Receptor Activity : The isonicotinoyl component may influence nicotinic acetylcholine receptors, potentially affecting neurotransmission and neuroprotection.
- Antioxidant Properties : The benzofuran structure is associated with antioxidant activity, which can mitigate oxidative stress in cells.
Therapeutic Potential
Initial studies suggest that this compound may have applications in treating conditions such as:
- Cancer : By inducing apoptosis in cancer cells through various signaling pathways.
- Neurological Disorders : Potential neuroprotective effects could be beneficial in diseases such as Alzheimer's or Parkinson's.
- Infectious Diseases : The structure may exhibit antimicrobial properties, particularly against tuberculosis.
In Vitro Studies
A study conducted on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzofuran moiety might enhance the efficacy of the drug through increased cellular uptake and interaction with DNA.
In Vivo Studies
Animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates in mice bearing xenografts of human tumors.
Clinical Implications
While clinical trials are yet to be published specifically for this compound, similar derivatives have shown effectiveness in Phase I trials for cancer treatment, suggesting a pathway for future research.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-4-18-5-8-21(9-6-18)33(30,31)27(25(29)19-11-13-26-14-12-19)20-7-10-23-22(15-20)24(16(2)28)17(3)32-23/h5-15H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAWRQCQWZHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














